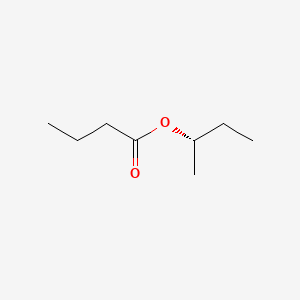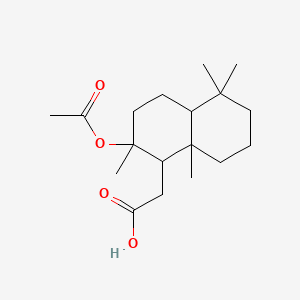
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolo-benzothiazine core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the benzothiazine moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove certain functional groups or reduce double bonds, modifying the compound’s reactivity.
Substitution: Halogen atoms in the compound can be substituted with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazolo-benzothiazine derivatives, such as:
- 7-Chloro-1-(2,4-dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine analogs with different substituents.
- Pyrazolo[3,4-d]pyrimidine derivatives.
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting biological activity. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
93300-03-9 |
|---|---|
Fórmula molecular |
C15H8Cl3N3S |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
7-chloro-1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H8Cl3N3S/c16-8-1-3-10(11(18)5-8)15-20-19-14-7-22-13-6-9(17)2-4-12(13)21(14)15/h1-6H,7H2 |
Clave InChI |
LIARFYGIWNXLCI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


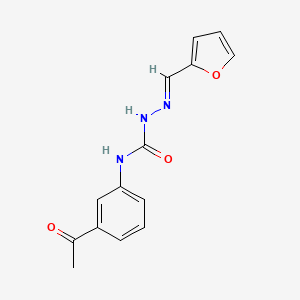
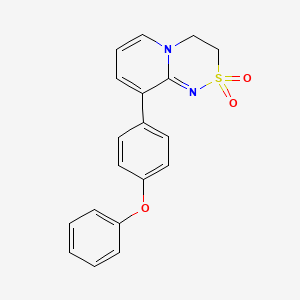
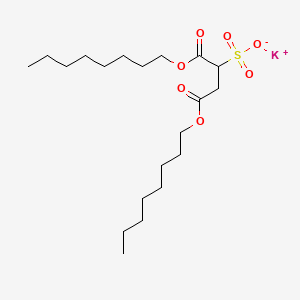
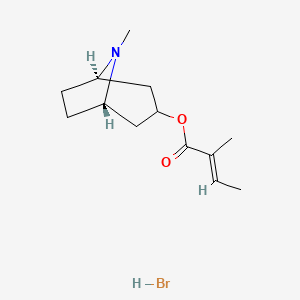
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)
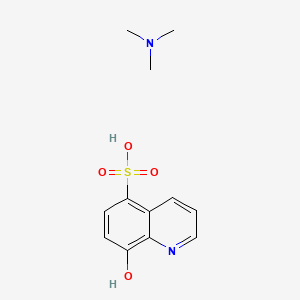

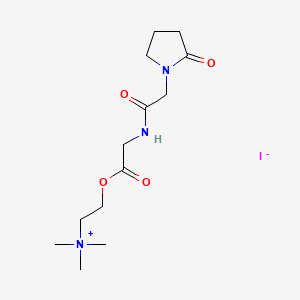


![7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B12743259.png)

